8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene
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Overview
Description
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of four hydroxyl groups attached to the tetrahydrobenz(a)anthracene structure, making it a tetrahydrotetrol.
Preparation Methods
The synthesis of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene typically involves the hydrolysis of 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene This reaction is carried out under acidic conditions, which facilitates the opening of the epoxide ring and the subsequent formation of the tetrahydrotetrol
Chemical Reactions Analysis
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on biological systems. It is particularly relevant in cancer research, as it helps in understanding the mechanisms of carcinogenesis induced by benz(a)anthracene and related compounds . Additionally, it is used in studies involving the enzymatic processes that convert these hydrocarbons into their active or inactive forms.
Mechanism of Action
The mechanism of action of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene involves its interaction with cellular enzymes that metabolize polycyclic aromatic hydrocarbons. These enzymes, such as cytochrome P450, convert the compound into reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include DNA, where the compound forms adducts that can cause mutations and initiate cancer development.
Comparison with Similar Compounds
Similar compounds to 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene include other tetrahydroxy derivatives of polycyclic aromatic hydrocarbons, such as 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene . These compounds share similar structural features and metabolic pathways but differ in their specific biological activities and carcinogenic potentials. The uniqueness of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene lies in its specific hydroxylation pattern and its role as a metabolite of benz(a)anthracene, which is a well-known environmental carcinogen .
Properties
CAS No. |
53760-22-8 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H |
InChI Key |
SILCUWKIINXJQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
Synonyms |
8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene 8,9,10,11-THBA |
Origin of Product |
United States |
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